molecular formula C12H17N3O2 B12526535 N'-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide CAS No. 652154-45-5

N'-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide

Katalognummer: B12526535
CAS-Nummer: 652154-45-5
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: DGYSOXYEVIXEJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a synthetic organic compound It is characterized by the presence of a benzyloxy group, a dimethylcarbamoyl group, and a methylmethanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves multiple steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

    Introduction of the Dimethylcarbamoyl Group: This step may involve the reaction of dimethylamine with a suitable carbonyl compound.

    Formation of the Methylmethanimidamide Moiety: This can be synthesized by reacting methylamine with a suitable precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions could target the carbonyl groups within the dimethylcarbamoyl moiety.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions may vary, but typical reagents include halides, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide may have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide: can be compared with other compounds containing benzyloxy, dimethylcarbamoyl, or methylmethanimidamide groups.

    N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide: may be unique in its specific combination of these functional groups, which could confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

652154-45-5

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

1,1,3-trimethyl-3-(phenylmethoxyiminomethyl)urea

InChI

InChI=1S/C12H17N3O2/c1-14(2)12(16)15(3)10-13-17-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI-Schlüssel

DGYSOXYEVIXEJK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)N(C)C=NOCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.